molecular formula C13H15NOS B6630917 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol

2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol

Cat. No.: B6630917
M. Wt: 233.33 g/mol
InChI Key: YTGVBTFMFYWEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is a chemical compound that features a quinoline ring attached to a propanol group via a sulfanyl (thioether) linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and efficiency, as well as employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Esters, ethers.

Mechanism of Action

The mechanism of action of 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-(quinolin-6-ylmethylsulfanyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-10(8-15)16-9-11-4-5-13-12(7-11)3-2-6-14-13/h2-7,10,15H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGVBTFMFYWEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)SCC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.